REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([B:11]2[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]2)[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[CH2:20]([NH2:22])[CH3:21].C(P1(=O)OP(=O)(CCC)OP(=O)(CCC)O1)CC>CN1C(=O)CCC1>[CH2:20]([NH:22][C:4](=[O:5])[C:3]1[CH:7]=[CH:8][C:9]([B:11]2[O:12][C:13]([CH3:19])([CH3:18])[C:14]([CH3:16])([CH3:17])[O:15]2)=[CH:10][C:2]=1[CH3:1])[CH3:21]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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CC1=C(C(=O)O)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
85.84 mL
|
Type
|
reactant
|
Smiles
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C(C)N
|
Name
|
|
Quantity
|
72.8 mL
|
Type
|
reactant
|
Smiles
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C(CC)P1(OP(OP(O1)(CCC)=O)(CCC)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
purification 16.00 g (96.7%) of the title compound
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)NC(C1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |